Home > Products > Screening Compounds P95458 > 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine -

5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine

Catalog Number: EVT-3974554
CAS Number:
Molecular Formula: C12H12FN3O2S
Molecular Weight: 281.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family of proteins. [] It exhibits over 100-fold selectivity for BRD4 BD2 over BRD4 BD1. []

(R)-3-((S)-3-(4-(Cyclopropylethynyl)phenyl)-2-oxooxazolidin-5-yl)-N-hydroxy-2-methyl-2-(methylsulfonyl)propenamide

  • Compound Description: This compound is a potent inhibitor of LpxC, an enzyme involved in the biosynthesis of lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria. []

2-((R)-4-(2-Fluoro-4-(methylsulfonyl)phenyl)-2-methylpiperazin-1-yl)-N-((1R,2s,3S,5S,7S)-5-hydroxyadamantan-2-yl)pyrimidine-4-carboxamide (SKI2852)

  • Compound Description: SKI2852 is a potent, selective, and orally bioavailable inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [] It demonstrates favorable pharmacological properties and efficacy in reducing blood glucose and improving lipid profiles in preclinical models. []

N-(2,4-Dichloro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxypropanamide

  • Compound Description: This compound is a novel herbicide candidate designed by combining uracil and phenoxycarboxylic acid moieties. [] While some derivatives exhibited promising herbicidal activity against specific weeds, further optimization is required. []

Ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate (2c)

  • Compound Description: Compound 2c is a potent protoporphyrinogen IX oxidase (PPO) inhibitor. [] It demonstrated good herbicidal activity, superior to saflufenacil, and selectivity towards rice at specific doses. []

N-(2-Fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-l(6H)-yl)phenyl)-2-phenoxyacetamide Derivatives

  • Compound Description: These derivatives are a series of potential herbicides designed by incorporating both uracil and phenoxyacetyl moieties. [] They exhibited good herbicidal activity against various dicotyledonous weeds in greenhouse studies. []
  • Compound Description: Atorvastatin is an HMG-CoA reductase inhibitor widely used as a lipid-lowering agent. []
  • Relevance: The synthetic route to atorvastatin uses a 4-fluoro-α-[2-methyl-1-oxopropyl]-η-oxo-N-β-diphenylbenzene butaneamide intermediate, which shares a 4-fluorophenyl moiety with the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine. [] Although structurally distinct, the presence of this shared moiety suggests potential similarities in their physicochemical properties.
  • Compound Description: This compound is a pharmacologically active agent formulated into a dosage form for controlled release. [] The formulation aims to achieve sustained release over extended periods. []

2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one

  • Compound Description: This compound represents a specific chemical structure with a determined crystal structure. []
  • Relevance: Both this compound and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine possess a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.
  • Compound Description: This compound is the γ-modification of lapatinib ditosylate monohydrate, a reversible inhibitor of intracellular tyrosine kinase receptors. [] This novel crystalline form displays improved biological activity compared to its anhydrous counterpart. []
  • Relevance: This compound and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine share a methylsulfonyl (SO2Me) moiety. [] This structural similarity suggests they might share some physicochemical properties.

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, Lapatinib)

  • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with other agents to treat advanced or metastatic breast cancer. [, ] Studies demonstrated its role as a substrate for efflux transporters and its ability to inhibit efflux/uptake transporters, influencing its disposition and potential drug interactions. [, ]
  • Relevance: Lapatinib and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine share a methylsulfonyl (SO2Me) group. [, ] This structural similarity suggests that they might share some physicochemical properties and could potentially exhibit overlapping interactions with efflux/uptake transporters.

2-((2-((Dimethylamino)methyl)phenyl)thio)-5-[18F]fluoroaniline (4-[18F]ADAM)

  • Compound Description: 4-[18F]ADAM is a radiotracer designed for imaging serotonin transporters (SERTs) using Positron Emission Tomography (PET). [] This technique allows for visualizing and quantifying SERTs in the brain, providing insights into various neurological and psychiatric disorders. []
  • Relevance: Both 4-[18F]ADAM and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine contain a fluorine atom directly attached to an aromatic ring. [] While their structures differ significantly, this shared feature could result in some similarities in their metabolic pathways.
  • Compound Description: F 13640 is a high-efficacy 5-HT1A receptor agonist that exhibits a complex pharmacological profile with both hyperalgesic and analgesic effects. [] Its effects are time-dependent and correlate with its occupancy of 5-HT1A receptors in the brain. []
  • Relevance: Both F 13640 and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine contain a fluorine atom directly attached to an aromatic ring. [] This shared structural feature suggests potential similarities in their physicochemical properties.

S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

  • Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It exhibits preclinical antipsychotic-like and procognitive effects, making it a potential candidate for treating schizophrenia. []
  • Relevance: Similar to ADX47273, the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine also contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.

N-{(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-methoxyethyl}-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

  • Compound Description: TAK-915 is a selective and brain-penetrant phosphodiesterase 2A (PDE2A) inhibitor that demonstrates potential for treating cognitive impairment in schizophrenia. [, ] It acts by increasing cyclic guanosine monophosphate (cGMP) levels in the brain, thereby modulating glutamatergic signaling pathways involved in learning and memory. [, ]
  • Relevance: TAK-915, similar to the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, contains a fluorine atom directly attached to an aromatic ring. [, ] This structural similarity suggests potential similarities in their physicochemical properties and metabolic pathways.

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

  • Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor developed as a potential treatment for cognitive disorders. [] It exhibited potent PDE2A inhibition, increased cGMP levels in the rat brain, and attenuated MK-801-induced memory deficits. []

N-[4-chloro-2-fluoro-5-[(1-methyl-2-propynl)oxy]phenyl]-3,4,5,6-tetrahydrophthalimide (S-23121)

  • Compound Description: S-23121 is a compound studied for its metabolic fate in rats. [, ] The research primarily focused on identifying its metabolites and understanding its absorption, distribution, excretion, and biotransformation processes in vivo. [, ]
  • Relevance: Similar to the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, S-23121 possesses a fluorine atom directly attached to an aromatic ring. [, ] This structural similarity suggests potential similarities in their metabolic pathways and might influence their overall pharmacokinetic profiles.

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It exhibits promising anticoagulant activity and has undergone extensive metabolism studies to understand its disposition and potential for drug interactions. []
  • Relevance: DPC 423 and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine share a methylsulfonyl (SO2Me) moiety. [] This structural similarity suggests that they might share some physicochemical properties.

1-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl]3-phenyl imidazolin-2-one (S18327)

  • Compound Description: S18327 is a potential antipsychotic compound with a distinct pharmacological profile characterized by its marked antagonist properties at α1- and α2-adrenergic receptors. [] It exhibits a clozapine-like profile in various preclinical models, suggesting potential efficacy in treating schizophrenia with a lower risk of extrapyramidal side effects. []
  • Relevance: S18327, similar to the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity could indicate some shared physicochemical properties.

2‐Amino‐7‐[4‐fluoro‐2‐(3‐pyridyl)phenyl]‐4‐methyl‐7,8‐dihydro‐6H‐quinazolin‐5‐one oxime

  • Compound Description: This compound is a racemic Hsp90 inhibitor targeting the N-terminal ATPase site. [] Resolution of its enantiomers revealed the (S)-stereoisomer as the more potent Hsp90 inhibitor with promising antitumor activity in vivo. []
  • Relevance: Similar to the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, this compound also contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity might influence their physicochemical properties and metabolic pathways.

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This compound is a secondary amine synthesized through a direct reductive amination reaction. [] It highlights the importance of reductive amination as a synthetic route for generating secondary amines, which are valuable intermediates in various chemical syntheses, including those of pharmaceuticals, dyes, and other fine chemicals. []
  • Relevance: Similar to the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, this compound contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.

2-{4-[(R)-2-fluorohexyloxy]phenyl}-5-{4-[(S)-2-fluoro-2-methyldecanoyloxy]phenyl}pyrimidine

  • Compound Description: This compound is a dichiral mesogen that exhibits a unique isotropic mesophase (IsoX). [] Its crystal structure reveals specific intermolecular interactions, such as close contacts between chiral groups and F-methyl interactions, contributing to its unique phase behavior. []
  • Relevance: Similar to the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, this compound contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.
  • Compound Description: These compounds are structurally novel azaxanthene-based selective glucocorticoid receptor (GR) modulators. [] They exhibit anti-inflammatory activity comparable to prednisolone and represent a new class of GR ligands with potential therapeutic applications in inflammatory diseases. []
  • Relevance: Similar to BMS-776532 and BMS-791826, the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.

(S)-(+)-3-methyl-[2-(1-piperidinyl)phenyl]butylamine

  • Compound Description: This compound is a key chiral intermediate in the synthesis of repaglinide, an insulin secretagogue used in the treatment of type 2 diabetes. []

2-(5-Fluoro-2-methyl-1H-inden-3-yl)-N'-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methylene)acetohydrazide (FIMPPH)

  • Compound Description: FIMPPH is a multidentate ligand used to synthesize metal complexes with transition metal ions, including Fe2+, Co2+, Ni2+, and Zn2+. [] Both FIMPPH and its metal complexes were investigated for their antimicrobial activity. []
  • Relevance: Similar to FIMPPH, the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine contains a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.

(2Z)-2-Fluoro-N-{4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-2-pyridyl}-3-phenylacrylamide

  • Compound Description: This compound is a specific chemical structure for which the crystal structure has been determined. [] The structure reveals key intermolecular and intramolecular interactions that influence its solid-state packing and conformation. []
  • Relevance: Both this compound and the target compound 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine possess a fluorine atom directly attached to an aromatic ring. [] This structural similarity suggests potential similarities in their physicochemical properties.

6-Methyl-2-oxo-N-(4-(piperidin-1-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives

  • Compound Description: These are a series of Biginelli dihydropyrimidines designed and synthesized for their potential antimicrobial, antifungal, and antimalarial activities. [] The compounds were characterized using various spectroscopic techniques, and their biological activities were evaluated in vitro. []

2-Fluoro-4-methyl/chlorine-5-((2,2,2-trifluoroethyl)thio)aniline/phenol compounds containing N/O-benzyl moieties

  • Compound Description: These compounds are phenyl trifluoroethyl thioether derivatives designed as potential acaricides. [] The study explored the synthesis, acaricidal activity, and structure-activity relationships of these compounds, revealing promising candidates with excellent acaricidal activity against carmine spider mites. []

Properties

Product Name

5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine

IUPAC Name

5-fluoro-N-methyl-2-(4-methylsulfonylphenyl)pyrimidin-4-amine

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C12H12FN3O2S/c1-14-12-10(13)7-15-11(16-12)8-3-5-9(6-4-8)19(2,17)18/h3-7H,1-2H3,(H,14,15,16)

InChI Key

OOPDHWKZCHIYBQ-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC=C1F)C2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CNC1=NC(=NC=C1F)C2=CC=C(C=C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.